Mevalonolactone-2-13C Mevalonolactone-2-13C
Brand Name: Vulcanchem
CAS No.: 53771-22-5
VCID: VC3853352
InChI: InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1
SMILES: CC1(CCOC(=O)C1)O
Molecular Formula: C6H10O3
Molecular Weight: 131.13 g/mol

Mevalonolactone-2-13C

CAS No.: 53771-22-5

Cat. No.: VC3853352

Molecular Formula: C6H10O3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Mevalonolactone-2-13C - 53771-22-5

Specification

CAS No. 53771-22-5
Molecular Formula C6H10O3
Molecular Weight 131.13 g/mol
IUPAC Name 4-hydroxy-4-methyl(313C)oxan-2-one
Standard InChI InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1
Standard InChI Key JYVXNLLUYHCIIH-AZXPZELESA-N
Isomeric SMILES CC1(CCOC(=O)[13CH2]1)O
SMILES CC1(CCOC(=O)C1)O
Canonical SMILES CC1(CCOC(=O)C1)O

Introduction

Chemical Identity and Structural Characteristics

Mevalonolactone-2-13C is a lactone derivative of mevalonic acid, selectively labeled with a stable carbon-13 isotope at the second carbon position. Its molecular formula is 13CC5H10O3^{13}\text{C}\text{C}_5\text{H}_{10}\text{O}_3, with a molecular weight of 131.13 g/mol . The compound exists as a solid at room temperature, with a melting point of 28°C and a boiling point of 150°C at 5 mmHg . Its isotopic purity exceeds 99 atom % 13C^{13}\text{C}, ensuring minimal interference from natural isotopic abundances in tracer studies .

Table 1: Physicochemical Properties of Mevalonolactone-2-13C

PropertyValue
Molecular Formula13CC5H10O3^{13}\text{C}\text{C}_5\text{H}_{10}\text{O}_3
Molecular Weight131.13 g/mol
Isotopic Purity≥99 atom % 13C^{13}\text{C}
Melting Point28°C
Boiling Point150°C at 5 mmHg
Flash Point113°C (closed cup)

Biosynthesis and Metabolic Pathways

The mevalonate pathway begins with acetyl-CoA, which undergoes condensation to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonic acid, which is subsequently lactonized to mevalonolactone . Mevalonolactone-2-13C serves as a tracer to monitor carbon flow through this pathway, particularly in studies of isoprenoid biosynthesis. In liverwort cell cultures, [2-13C^{13}\text{C}]mevalonolactone was incorporated into sesquiterpenes, confirming hydride shifts and hydroxylation patterns during cadalene synthesis .

Key Enzymatic Steps:

  • HMG-CoA Synthase: Condenses acetyl-CoA with acetoacetyl-CoA.

  • HMG-CoA Reductase: Rate-limiting step producing mevalonic acid.

  • Mevalonate Kinase: Phosphorylates mevalonic acid for subsequent conversions.

Analytical Applications in Metabolic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C^{13}\text{C} label at position 2 allows non-destructive tracking of mevalonate-derived metabolites. In Heteroscyphus planus cell cultures, 13C^{13}\text{C}-NMR revealed that [2-13C^{13}\text{C}]mevalonolactone contributed to the C-2 and C-4 positions of 7-methoxy-1,2-dihydrocadalene, demonstrating 1,2-hydride shifts during biosynthesis .

Metabolic Flux Analysis (MFA)

13C^{13}\text{C}-MFA quantifies carbon redistribution in metabolic networks. In engineered Escherichia coli, mevalonolactone-2-13C tracing identified acetyl-CoA and NADPH as critical nodes for mevalonate overproduction. The strain achieved a mevalonate yield of 22% (C-mol/C-mol) from glucose, with reduced TCA cycle activity and enhanced transhydrogenase-mediated NADPH recycling .

Table 2: Metabolic Flux Distribution in E. coli MVA Production

PathwayFlux (mmol/gDCW/h)
Glycolysis12.4
Pentose Phosphate Pathway3.8
TCA Cycle1.2
Mevalonate Synthesis1.84

Industrial and Pharmaceutical Relevance

Cholesterol-Lowering Therapeutics

Statins inhibit HMG-CoA reductase, mimicking mevalonolactone’s feedback regulation. Isotopic studies using mevalonolactone-2-13C have clarified statin pharmacodynamics, revealing compensatory mechanisms like increased LDL receptor expression .

Microbial Metabolic Engineering

In Saccharomyces cerevisiae, 13C^{13}\text{C}-MFA guided the overexpression of acetyl-CoA synthetase and NAD kinase, boosting mevalonate titers by 40% . Similar approaches in Corynebacterium glutamicum improved precursor availability for terpenoid production.

Comparative Analysis with Other Isotopologues

Mevalonolactone-2-13C differs from its 1-13C^{13}\text{C} counterpart in labeling position, which affects metabolic tracing resolution. For example, in the mevalonate pathway, the C-2 label persists through isopentenyl pyrophosphate (IPP) synthesis, whereas the C-1 label is lost during decarboxylation .

Table 3: Isotopologue-Specific Applications

IsotopologuePreferred Application
Mevalonolactone-1-13CEarly pathway steps (HMG-CoA → mevalonate)
Mevalonolactone-2-13CLate pathway steps (IPP synthesis)
Mevalonolactone-1,2-13C2Full pathway mapping

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